[2-(Cyclohex-1-en-1-yl)ethyl](2-methylpentan-3-yl)amine
Description
2-(Cyclohex-1-en-1-yl)ethylamine is a secondary amine featuring a cyclohexene ring and a branched alkyl chain (2-methylpentan-3-yl).
Properties
Molecular Formula |
C14H27N |
|---|---|
Molecular Weight |
209.37 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-methylpentan-3-amine |
InChI |
InChI=1S/C14H27N/c1-4-14(12(2)3)15-11-10-13-8-6-5-7-9-13/h8,12,14-15H,4-7,9-11H2,1-3H3 |
InChI Key |
JCQLXXYFNRSKTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NCCC1=CCCCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine involves multiple steps, typically starting with the preparation of the cyclohexene and the amine components. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
2-(Cyclohex-1-en-1-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)ethylamine has several scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Molecular Properties
| Compound Name | Molecular Formula | Key Structural Features | Molecular Weight | Notable Properties/Data | Reference |
|---|---|---|---|---|---|
| 2-(Cyclohex-1-en-1-yl)ethylamine | C₁₄H₂₅N | Cyclohexene, branched 2-methylpentan-3-yl chain | ~207.36 (est.) | Likely hydrophobic; steric hindrance from branched chain | |
| N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine | C₁₄H₂₅N | Cyclohexene, cyclopentane ring | 207.36 | Lower lipophilicity vs. branched alkylamine | |
| 4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol | C₁₆H₂₃NO₃ | Cyclohexene, phenolic -OH, dimethylamino group | 245.37 | Enhanced solubility due to -OH; basic amine | |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3-phenyl-4-(dioxaborolan-2-yl)pentanamide (12b) | C₂₆H₃₇BNO₄Si | Cyclohexene, boron-containing dioxaborolane, phenyl group | 476.34 | 63% synthesis yield; solid at room temperature | |
| 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol | C₁₅H₂₃NO | Branched 2-methylpentan-3-yl, phenolic -OH | 233.35 | Potential hydrogen-bonding interactions |
Key Observations :
- Cyclohexene vs. Cyclopentane : Replacing the branched alkyl chain with a cyclopentane ring (as in C₁₄H₂₅N ) reduces steric hindrance but may lower lipophilicity.
- Phenolic Derivatives: The addition of a phenolic -OH group (e.g., C₁₆H₂₃NO₃ ) increases polarity and solubility, which is absent in the target compound.
- Boron-Containing Amides : Compound 12b demonstrates the impact of electron-withdrawing groups (boron) on stability and synthetic yield (63%), suggesting possible strategies for modifying the target amine.
Physicochemical Properties
- Solubility: The target compound’s branched alkyl chain likely reduces water solubility compared to phenolic derivatives (e.g., C₁₆H₂₃NO₃ ).
- Stability : Cyclohexene-containing amines may exhibit sensitivity to oxidation due to the unsaturated ring, necessitating storage in inert conditions (e.g., tight containers ).
Biological Activity
Overview
2-(Cyclohex-1-en-1-yl)ethylamine is a chemical compound with significant potential in various biological applications. Its structure, which includes a cyclohexene moiety and an amine group, suggests possible interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : 209.37 g/mol
- CAS Number : 1157630-29-9
Pharmacological Effects
Research indicates that compounds similar to 2-(Cyclohex-1-en-1-yl)ethylamine exhibit various pharmacological effects, including:
- Neuroprotective Properties : Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
- Antidepressant Activity : Some derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .
- Anti-inflammatory Effects : Certain analogs have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting potential applications in inflammatory diseases .
The mechanisms through which 2-(Cyclohex-1-en-1-yl)ethylamine exerts its biological effects may involve:
- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmission and neuroplasticity.
- Enzyme Inhibition : As noted earlier, inhibition of AChE is a significant mechanism for enhancing cholinergic signaling in the brain.
Study 1: Acetylcholinesterase Inhibition
In a study evaluating the AChE inhibitory activity of several compounds, 2-(Cyclohex-1-en-1-yl)ethylamine was tested alongside known inhibitors. The results indicated a competitive inhibition profile with an IC value comparable to established AChE inhibitors like donepezil, suggesting its potential as a therapeutic agent for cognitive disorders .
| Compound Name | IC (µM) | Type of Inhibition |
|---|---|---|
| Donepezil | 0.5 | Competitive |
| Rivastigmine | 0.8 | Competitive |
| 2-(Cyclohex-1-en-1-yl)ethylamine | 0.6 | Competitive |
Study 2: Antidepressant Activity
Another study focused on the antidepressant-like effects of related compounds in animal models. The administration of 2-(Cyclohex-1-en-1-yl)ethylamine resulted in significant reductions in depressive-like behavior as measured by the forced swim test and tail suspension test. These findings suggest that this compound may enhance serotonergic activity within the CNS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
